molecular formula C10H19NO B12979325 4-Cyclopropylazocan-4-ol

4-Cyclopropylazocan-4-ol

Cat. No.: B12979325
M. Wt: 169.26 g/mol
InChI Key: KXKUPWHCBGXACB-UHFFFAOYSA-N
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Description

4-Cyclopropylazocan-4-ol is an organic compound characterized by a cyclopropyl group attached to an azocane ring with a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylazocan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable azocane precursor in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylazocan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylazocanone, while reduction can produce cyclopropylazocane derivatives with different functional groups.

Scientific Research Applications

4-Cyclopropylazocan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropylazocan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may also interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the azocane ring.

    Azocane: Contains the azocane ring but lacks the cyclopropyl group.

    Cyclopropylazocanone: An oxidized derivative of 4-Cyclopropylazocan-4-ol.

Uniqueness

This compound is unique due to the combination of the cyclopropyl group and the azocane ring with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

4-cyclopropylazocan-4-ol

InChI

InChI=1S/C10H19NO/c12-10(9-3-4-9)5-1-2-7-11-8-6-10/h9,11-12H,1-8H2

InChI Key

KXKUPWHCBGXACB-UHFFFAOYSA-N

Canonical SMILES

C1CCNCCC(C1)(C2CC2)O

Origin of Product

United States

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